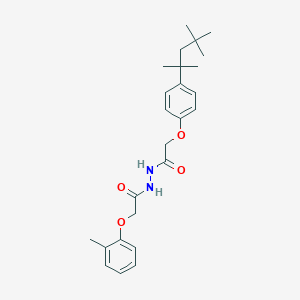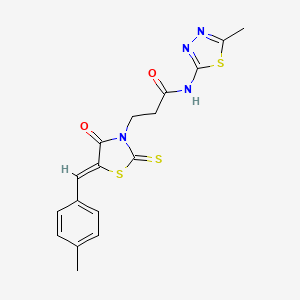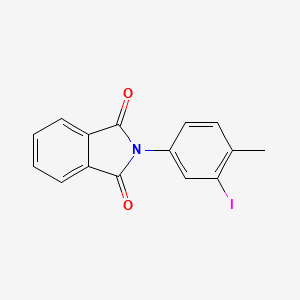![molecular formula C18H10IN3O5 B15042127 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B15042127.png)
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an iodophenyl group, a benzoxazole ring, and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form carbon-carbon bonds between the iodophenyl group and other aromatic systems . This reaction is carried out under mild conditions using palladium catalysts and boronic acids as reagents . The reaction conditions are generally optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form reactive intermediates.
Reduction: The nitro group can be reduced to an amine, which can further participate in other reactions.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the iodophenyl ring.
Scientific Research Applications
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The nitrofuran moiety can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and cell death in microbial and cancer cells . Additionally, the iodophenyl group can enhance the compound’s binding affinity to specific proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
- N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide
- N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-furamide
Uniqueness
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the nitrofuran moiety, in particular, differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
Molecular Formula |
C18H10IN3O5 |
|---|---|
Molecular Weight |
475.2 g/mol |
IUPAC Name |
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C18H10IN3O5/c19-11-3-1-2-10(8-11)18-21-13-9-12(4-5-14(13)27-18)20-17(23)15-6-7-16(26-15)22(24)25/h1-9H,(H,20,23) |
InChI Key |
YHODGXXPKVISEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl {[3-cyano-4-(4-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15042049.png)
![N'-[2-(4-methylphenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B15042053.png)
![(3Z)-3-({4-[(4-{[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]amino}phenyl)methyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B15042063.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B15042073.png)

![2-(2-nitrophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B15042089.png)
![6-tert-butyl-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B15042095.png)



![4-Acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate](/img/structure/B15042116.png)
![N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B15042124.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B15042125.png)

